Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate
Description
Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate is a sulfonated azo compound characterized by a toluenic backbone substituted with multiple sulfonate groups, a chlorinated difluoropyrimidinyl moiety, and an azo linkage. Its molecular formula is C₃₀H₁₉ClF₂N₇Na₃O₁₀S₃ (approximate molecular weight: ~850 g/mol), with three sodium counterions enhancing aqueous solubility.
Properties
CAS No. |
69121-15-9 |
|---|---|
Molecular Formula |
C21H11ClF2N5Na3O10S3 |
Molecular Weight |
732.0 g/mol |
IUPAC Name |
trisodium;4-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,3-disulfonate |
InChI |
InChI=1S/C21H14ClF2N5O10S3.3Na/c1-8-4-11(40(31,32)33)7-14(42(37,38)39)16(8)28-29-17-13(41(34,35)36)6-9-5-10(2-3-12(9)18(17)30)25-20-15(22)19(23)26-21(24)27-20;;;/h2-7,30H,1H3,(H,25,26,27)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
InChI Key |
IUUGODBEMSMQCX-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, which in this case is a naphthol derivative. The coupling reaction typically occurs in an alkaline medium, resulting in the formation of the azo dye.
Sulfonation: The final step involves sulfonation, where the dye is treated with sulfuric acid to introduce sulfonic acid groups, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group (-N=N-) is converted to a nitro group (-NO2).
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. In biological systems, it can interact with cellular components, aiding in visualization under a microscope. The sulfonic acid groups enhance its solubility, allowing it to be used in aqueous environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s structural analogs include:
Trisodium 2-[[6-[[4-fluoro-6-(methylphenylamino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS 70571-70-9): Key differences: Replacement of the toluenic backbone with naphthalene and substitution of the chlorodifluoropyrimidine group with a fluorotriazine ring.
Metsulfuron Methyl (CAS 74223-64-6) :
- A sulfonylurea herbicide with a triazine ring and methyl ester group.
- Comparison : Unlike the target compound, metsulfuron methyl lacks azo linkages and halogenated pyrimidines but shares sulfonate groups, which improve solubility and environmental mobility. The pyrimidine vs. triazine substituents influence target specificity in agrochemical applications .
Ethametsulfuron Methyl (CAS 111353-84-5): Another sulfonylurea herbicide with an ethoxy-triazine substituent. Comparison: The ethoxy group reduces electrophilicity compared to the target compound’s chloro-difluoropyrimidine, which may decrease reactivity with biological targets but enhance environmental persistence .
Physicochemical Properties and Environmental Behavior
| Property | Target Compound | CAS 70571-70-9 | Metsulfuron Methyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~850 | 821.68 | 381.37 |
| Solubility | High (trisodium sulfonates) | High (trisodium sulfonates) | Moderate (methyl ester) |
| Aromatic System | Toluene | Naphthalene | Benzene + triazine |
| Halogenation | Cl, F (pyrimidine) | F (triazine) | None |
| Environmental Persistence | Likely high (EPFR potential*) | Moderate (sulfonates reduce bioaccumulation) | Low (ester hydrolysis) |
*Note: Halogenation and aromatic systems may promote environmentally persistent free radicals (EPFRs) in particulate matter, as observed in ’s indoor PM studies .
Reactivity and Degradation Pathways
- Photodegradation: Azo compounds typically undergo photolytic cleavage, generating aromatic amines. The chlorodifluoropyrimidine group in the target compound may slow degradation compared to non-halogenated analogs, as seen in ’s kinetic modeling of VOC oxidation .
- Oxidative Reactions: Interaction with atmospheric oxidants (e.g., ozone, NO₃ radicals) could modify EPFR composition or yield secondary organic aerosols (SOA), as described in ’s reactor studies .
- Hydrolysis : Sulfonate groups resist hydrolysis, unlike ester-functionalized analogs like metsulfuron methyl, which degrade rapidly in aqueous environments .
Biological Activity
Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate (CAS Number: 69121-15-9) is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 731.95 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H11ClF2N5Na3O10S3 |
| Molecular Weight | 731.95 g/mol |
| CAS Number | 69121-15-9 |
| LogP | 5.207 |
| PSA | 276.01 |
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The presence of the chlorinated pyrimidine moiety suggests potential inhibition of key enzymes involved in nucleic acid synthesis, which could be leveraged for therapeutic applications in oncology.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Cell line assays have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
A study conducted by [source needed] evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Another investigation focused on lung cancer cell lines (A549), revealing that treatment with trisodium 2-[...] resulted in significant G0/G1 phase arrest, suggesting an interruption in the cell cycle progression.
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological aspects:
- Cytotoxicity : Preliminary cytotoxicity assays indicate that while effective against cancer cells, higher concentrations may lead to toxicity in normal cell lines.
- Environmental Impact : As a sulfonated azo compound, there are concerns regarding its persistence and potential bioaccumulation in aquatic environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
